5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxy and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the imidazolidine-2,4-dione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Apocynin: A compound with similar hydroxy and methoxy groups, known for its antioxidant properties.
Ferulic Acid: Another compound with a similar structure, widely studied for its antioxidant and anti-inflammatory effects.
Uniqueness
5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
CAS No. |
6295-70-1 |
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Molecular Formula |
C18H18N2O7 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O7/c1-26-13-7-9(3-5-11(13)21)15(23)18(16(24)19-17(25)20-18)10-4-6-12(22)14(8-10)27-2/h3-8,15,21-23H,1-2H3,(H2,19,20,24,25) |
InChI Key |
DPSIXARYQVDMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)O)OC)O)O |
Origin of Product |
United States |
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